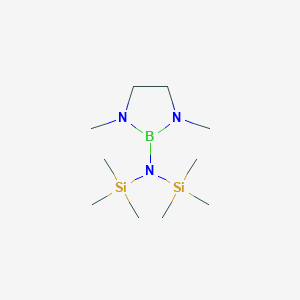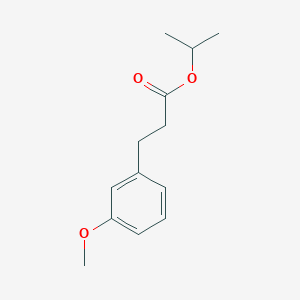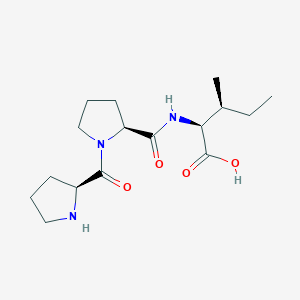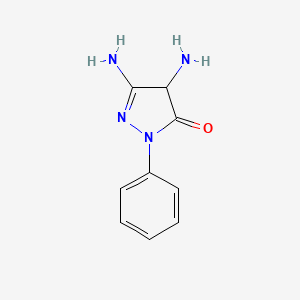
13-Methyltetradec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methyltetradec-2-enoic acid is an alpha, beta-unsaturated monocarboxylic acid. It is structurally characterized by a cis-2-tetradecenoic acid backbone, where one of the hydrogens at position 13 is replaced by a methyl group
Méthodes De Préparation
The synthesis of 13-methyltetradec-2-enoic acid typically involves organic synthesis techniques. One common method includes the coupling of specific reagents under controlled conditions. For instance, the coupling of (E)-13-methyltetradec-2-enoic acid using standard coupling conditions for solid-phase peptide synthesis (SPPS) has been documented . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
13-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols.
Applications De Recherche Scientifique
13-Methyltetradec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, including its interaction with enzymes and other biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 13-methyltetradec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer therapy, the compound induces apoptosis by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
13-Methyltetradec-2-enoic acid can be compared with other similar compounds, such as:
13-Methyltetradecanoic acid: This compound is a saturated fatty acid, differing from this compound by the absence of a double bond.
2-Tetradecenoic acid: This compound lacks the methyl group at position 13, making it structurally simpler.
Propriétés
Numéro CAS |
115730-93-3 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
13-methyltetradec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |
Clé InChI |
HNGBGNIRFVZXOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)



![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)



![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)


